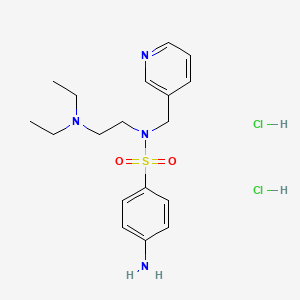
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in the treatment of bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with sulfanilamide, which is reacted with 2-diethylaminoethyl chloride and 3-pyridylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous monitoring and control of temperature, pressure, and pH are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and other medical conditions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride involves the inhibition of bacterial enzyme activity. The compound targets the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of various bacterial infections.
Uniqueness
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides
Properties
CAS No. |
102395-81-3 |
|---|---|
Molecular Formula |
C18H28Cl2N4O2S |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)12-13-22(15-16-6-5-11-20-14-16)25(23,24)18-9-7-17(19)8-10-18;;/h5-11,14H,3-4,12-13,15,19H2,1-2H3;2*1H |
InChI Key |
UPXVCTMYKJROQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


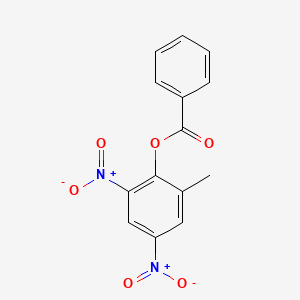
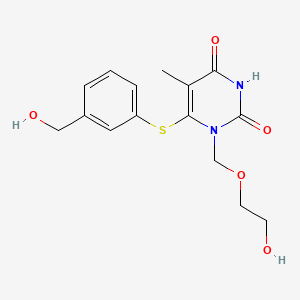
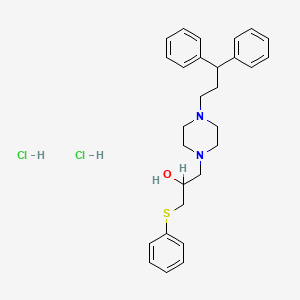
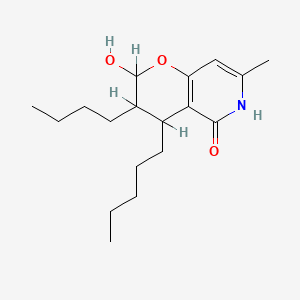

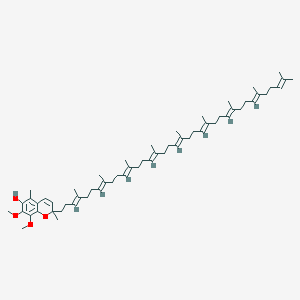
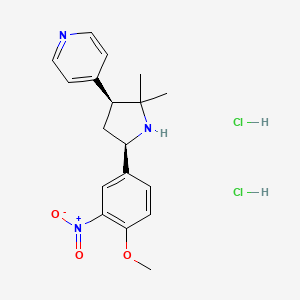
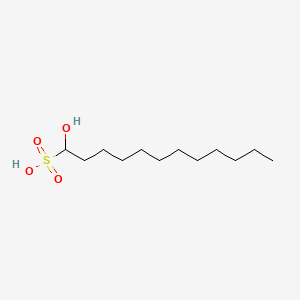
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
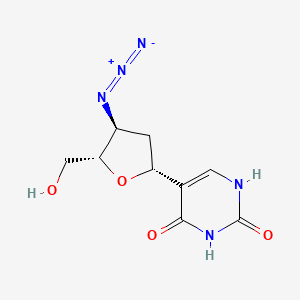
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
